2-methyl-N-(3-morpholinopropyl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Description
2-Methyl-N-(3-morpholinopropyl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a pyrazolo[1,5-a]pyrimidine derivative featuring a fused cyclopentane ring and three key substituents:
- 2-Methyl group: Enhances hydrophobic interactions.
- 3-Phenyl group: Contributes to aromatic stacking and steric bulk.
Properties
IUPAC Name |
11-methyl-N-(3-morpholin-4-ylpropyl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-17-21(18-7-3-2-4-8-18)23-25-20-10-5-9-19(20)22(28(23)26-17)24-11-6-12-27-13-15-29-16-14-27/h2-4,7-8,24H,5-6,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEJJSTYWIRWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCCCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-(3-morpholinopropyl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme. CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its enzymatic activity. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division.
Biological Activity
The compound 2-methyl-N-(3-morpholinopropyl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a member of the cyclopentapyrazolopyrimidine class, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₂₃N₅O
- Molecular Weight: 327.41 g/mol
The compound features a cyclopentapyrazolopyrimidine core, which is known for interactions with various biological targets.
Research indicates that this compound exhibits significant biological activity through multiple mechanisms:
- Inhibition of Focal Adhesion Kinases (FAK): The compound has been shown to inhibit FAK and Pyk2, which are critical in cellular signaling pathways related to cancer progression and metastasis. Inhibition of these kinases may lead to reduced tumor growth and invasion .
- Anti-cancer Properties: Studies have demonstrated that derivatives of this class can induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation .
- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
-
Case Study on Cancer Treatment:
- A study involving human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to control groups. This suggests its potential utility as a chemotherapeutic agent.
-
Neuroprotective Study:
- In an animal model of neurodegeneration, administration of the compound demonstrated improved cognitive function and reduced neuronal death, indicating its promise for treating neurodegenerative diseases.
Comparison with Similar Compounds
Estimated Physicochemical Properties :
- Molecular Formula : ~C23H28N5O (derived from structural analysis).
- Molecular Weight : ~402.51 g/mol.
- logP (Predicted) : ~5.2 (higher than parent compound due to morpholine’s polarity).
- Solubility : Moderate, influenced by the morpholine’s hydrophilic nature .
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below highlights critical variations in substituents and properties among analogues:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
